
S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2,2-dibromo-1,1-difluoroethane under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a suitable base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or disulfide forms.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
S-(2,2-Dibromo-1,1-difluoroethyl)-L-cysteine: is similar to other halogenated cysteine derivatives, such as S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine and S-(2,2-Dibromo-1,1-dichloroethyl)-L-cysteine.
Uniqueness
- The unique combination of bromine and fluorine atoms in this compound imparts distinct reactivity and stability compared to other halogenated cysteine derivatives. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
126637-65-8 |
|---|---|
Molecular Formula |
C5H7Br2F2NO2S |
Molecular Weight |
342.99 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,2-dibromo-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7Br2F2NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |
InChI Key |
XWMHGYJFIBTLLW-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(C(Br)Br)(F)F |
Canonical SMILES |
C(C(C(=O)O)N)SC(C(Br)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


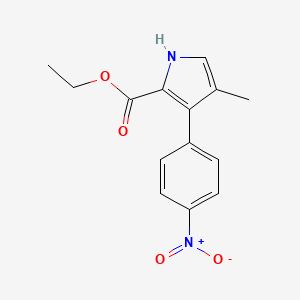
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
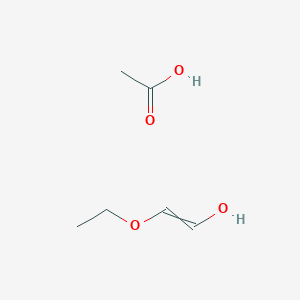
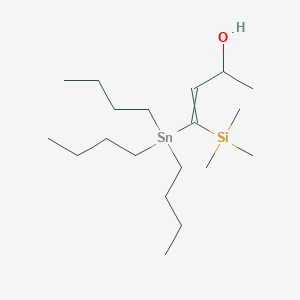

![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)
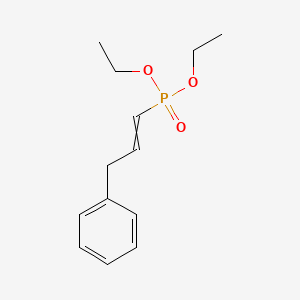
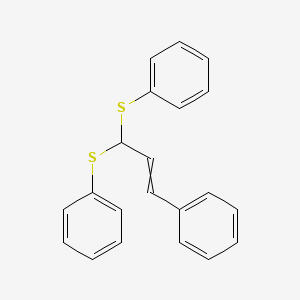
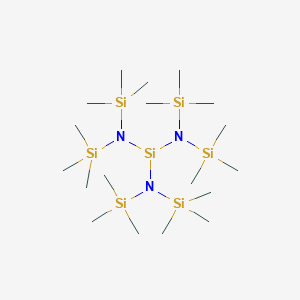
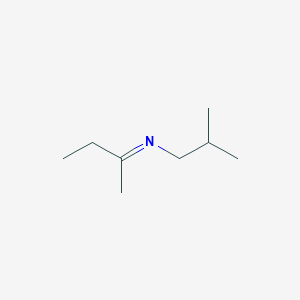
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
